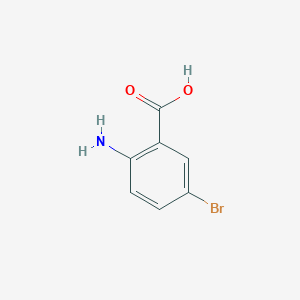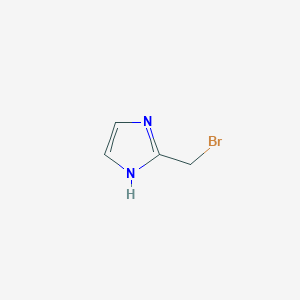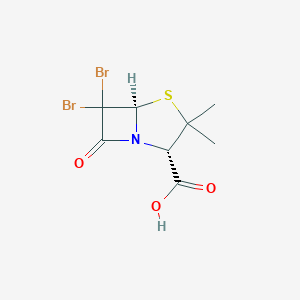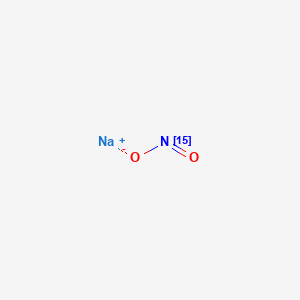
2-氨基-5-溴苯甲酸
概述
描述
2-Amino-5-bromobenzoic acid is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by an amino group (NH2) and a bromine atom (Br), respectively. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
科学研究应用
2-Amino-5-bromobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents, particularly as intermediates in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
2-Amino-5-bromobenzoic acid is a brominated derivative of Anthranilic Acid . It has been used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors . This suggests that one of its primary targets could be the NS5b RNA polymerase of the hepatitis C virus .
Mode of Action
Given its use in the synthesis of hepatitis c virus ns5b rna polymerase inhibitors , it can be inferred that it may interact with the NS5b RNA polymerase, thereby inhibiting the replication of the hepatitis C virus.
Biochemical Pathways
Its role as a precursor in the synthesis of hepatitis c virus ns5b rna polymerase inhibitors suggests that it may affect the viral replication pathway of the hepatitis c virus .
Pharmacokinetics
It is known that the compound is poorly soluble in water , which could impact its bioavailability and require it to be administered intravenously as a prodrug .
Result of Action
2-Amino-5-bromobenzoic acid has been shown to have potent anti-inflammatory activity and inhibit the growth of certain types of cancer cells . It also has antiviral properties, and it inhibits the replication of human immunodeficiency virus type 1 (HIV-1) in cell culture .
Action Environment
Given its poor solubility in water , it can be inferred that the compound’s action and efficacy could be influenced by the physiological environment, particularly the presence of other solvents or carriers that could enhance its solubility and bioavailability.
准备方法
Synthetic Routes and Reaction Conditions: 2-Amino-5-bromobenzoic acid can be synthesized through the bromination of anthranilic acid (2-aminobenzoic acid). The process involves the addition of bromine to a solution of anthranilic acid in glacial acetic acid at a controlled temperature. The reaction mixture is then stirred, and the product is isolated by filtration and purification .
Industrial Production Methods: In industrial settings, the synthesis of 2-amino-5-bromobenzoic acid follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality .
化学反应分析
Types of Reactions: 2-Amino-5-bromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or nitric acid.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation Reactions: Products include nitrobenzoic acids.
Reduction Reactions: Products include benzyl alcohol derivatives.
相似化合物的比较
- 2-Amino-4-bromobenzoic acid
- 2-Amino-5-chlorobenzoic acid
- 2-Amino-5-fluorobenzoic acid
- 2-Amino-5-iodobenzoic acid
Comparison: 2-Amino-5-bromobenzoic acid is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in various synthetic pathways .
属性
IUPAC Name |
2-amino-5-bromobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKXRHLWPSBCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206643 | |
| Record name | 5-Bromoanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Alfa Aesar MSDS] | |
| Record name | 5-Bromoanthranilic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19516 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5794-88-7 | |
| Record name | 2-Amino-5-bromobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5794-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromoanthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-bromobenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromoanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-bromobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMOANTHRANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q30190723F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-Amino-5-bromobenzoic acid in organic synthesis?
A1: 2-Amino-5-bromobenzoic acid serves as a versatile building block in organic synthesis, particularly for constructing heterocyclic compounds. For instance, it acts as a key starting material in synthesizing 2,4,6-trisubstituted quinazoline derivatives via Buchwald and Suzuki coupling reactions []. Additionally, researchers have utilized it to prepare novel 2-thioxo-quinazolin-4-one derivatives by condensation reactions with carbon disulfide, potassium hydroxide, and various aldehydes [].
Q2: Can you provide details on the use of 2-Amino-5-bromobenzoic acid in synthesizing quinazoline derivatives?
A2: The synthesis of 2,4,6-trisubstituted quinazoline derivatives from 2-Amino-5-bromobenzoic acid often involves multiple steps. The process typically starts with the formation of a quinazolinone core structure, followed by further modifications at different positions using various coupling reactions, such as Buchwald and Suzuki couplings []. These reactions allow for the introduction of diverse substituents onto the quinazoline scaffold, enabling the exploration of a wide range of chemical space for potential biological activity.
Q3: Are there alternative synthetic approaches to access 2-Amino-5-bromobenzaldehyde, a compound derived from 2-Amino-5-bromobenzoic acid?
A3: While 2-Amino-5-bromobenzaldehyde can be prepared from 2-Amino-5-bromobenzoic acid via reduction with Lithium aluminum hydride [], a more environmentally friendly approach utilizes air oxidation. This method employs a Copper(I)/TEMPO catalytic system with air as the oxidant to convert the corresponding alcohol, 2-Amino-5-bromobenzyl alcohol, to the aldehyde []. This air oxidation strategy offers a greener alternative by minimizing waste generation and utilizing readily available, inexpensive reagents.
Q4: What spectroscopic techniques are commonly employed to characterize 2-Amino-5-bromobenzoic acid and its derivatives?
A4: Researchers frequently utilize a combination of spectroscopic methods to confirm the structure of 2-Amino-5-bromobenzoic acid and its derivatives. These include:
- Nuclear Magnetic Resonance Spectroscopy (NMR): Both ¹H NMR and ¹³C NMR are used to determine the structure and purity of the compounds [, ].
- Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, further supporting structural elucidation [].
Q5: Have any computational studies been conducted on 2-Amino-5-bromobenzoic acid?
A5: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the monomeric and dimeric structures of 2-Amino-5-bromobenzoic acid []. These calculations, combined with experimental data from FT-IR, FT-Raman, and UV spectroscopy, offer insights into the molecule's structural characteristics, electronic properties, and potential intermolecular interactions.
Q6: Has 2-Amino-5-bromobenzoic acid been investigated for its antimicrobial activity?
A6: While 2-Amino-5-bromobenzoic acid itself has not been extensively studied for its antimicrobial properties, some of its derivatives, particularly those incorporating a quinazolinone scaffold, have demonstrated promising antibacterial activity. For example, hybrid compounds containing 2-mercapto-3-arylquinazolin-4(3H)-ones derived from 2-Amino-5-bromobenzoic acid exhibited notable inhibitory effects against both Gram-negative and Gram-positive bacteria []. These findings highlight the potential of modifying 2-Amino-5-bromobenzoic acid to develop new antimicrobial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Methyl-4-[[5-[[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]sulfonyl]-2-propoxybenzoyl]amino]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B113428.png)
![3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride](/img/structure/B113429.png)












